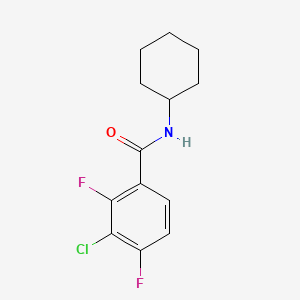![molecular formula C29H35NO2 B14779593 (13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mifepristone, also known by its developmental code name RU-486, is a synthetic steroid compound with antiprogestational and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy and manage early miscarriage . Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy continuation .
準備方法
Mifepristone is synthesized through a multi-step chemical processOne common method involves the reaction of 11β-[4-(dimethylamino)phenyl]-17α-hydroxy-17β-(1-propynyl)estra-4,9-dien-3-one with various reagents to achieve the desired product . Industrial production methods often involve the use of microcrystalline cellulose, starch, dextrin, and other excipients to improve the dissolution rate and bioavailability of the final product .
化学反応の分析
Mifepristone undergoes several types of chemical reactions, including:
Oxidation: Mifepristone can be oxidized to form various metabolites, such as N-demethyl mifepristone.
Reduction: Reduction reactions can modify the functional groups on the steroid backbone.
Substitution: Substitution reactions can introduce different functional groups to enhance or modify its biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include various metabolites that retain some biological activity .
科学的研究の応用
Mifepristone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study steroid chemistry and the effects of functional group modifications.
Biology: Mifepristone is used to study hormone receptor interactions and the regulation of gene expression.
Medicine: Beyond its use in medical abortion, mifepristone is being investigated for the treatment of conditions like Cushing’s syndrome, endometriosis, and certain types of cancer
作用機序
Mifepristone exerts its effects by acting as an antagonist of the progesterone and glucocorticoid receptors. At low doses, it selectively binds to the intracellular progesterone receptor, blocking the effects of progesterone and leading to the termination of pregnancy . At higher doses, mifepristone blocks the glucocorticoid receptor, inhibiting the effects of cortisol . This dual mechanism of action makes mifepristone effective in treating a variety of conditions.
類似化合物との比較
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Progestins: Synthetic compounds with similar effects to progesterone.
Selective Progesterone Receptor Modulators (SPRM): Compounds with mixed agonist-antagonist properties, such as asoprisnil.
Mifepristone’s uniqueness lies in its dual antagonistic effects on both progesterone and glucocorticoid receptors, which is not commonly found in other compounds within this family .
特性
分子式 |
C29H35NO2 |
|---|---|
分子量 |
432.6 g/mol |
IUPAC名 |
(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO2/c1-5-15-29(32)16-14-26-24-12-8-20-17-22(31)11-13-23(20)27(24)25(18-28(26,29)2)19-6-9-21(10-7-19)30(3)4/h6-7,9-10,17,24-26,32H,8,11-14,16,18H2,1-4H3/t24?,25?,26?,28-,29-/m0/s1/i3D3 |
InChIキー |
VKHAHZOOUSRJNA-GCNPZNNESA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C)C1=CC=C(C=C1)C2C[C@]3(C(CC[C@]3(C#CC)O)C4C2=C5CCC(=O)C=C5CC4)C |
正規SMILES |
CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


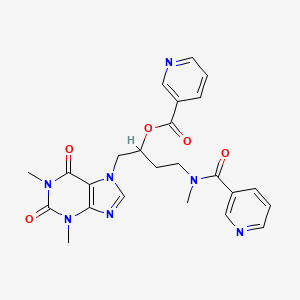
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
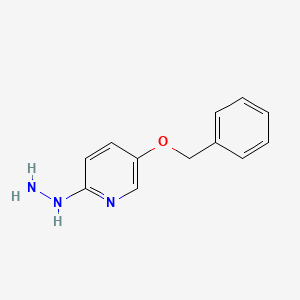
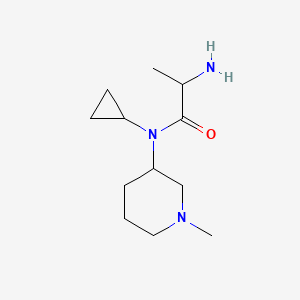
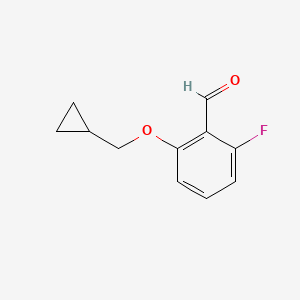


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
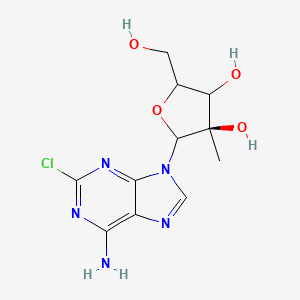
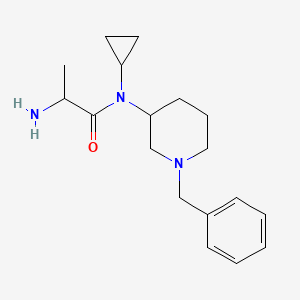
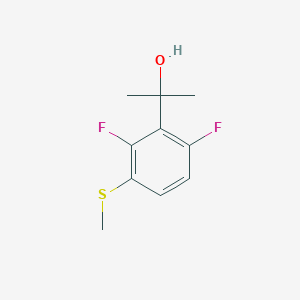

![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
